molecular formula C9H9N3O5 B373528 N-{2,6-bisnitro-3-methylphenyl}acetamide

N-{2,6-bisnitro-3-methylphenyl}acetamide

Cat. No.: B373528
M. Wt: 239.18g/mol
InChI Key: WKOVDGMKEUXMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2,6-bisnitro-3-methylphenyl}acetamide, with a molecular formula of C9H9N3O5 and a molecular weight of 239.19 g/mol, is a dinitro-substituted aniline derivative offered for chemical research and development . This compound shares a close structural relationship with other well-characterized acetamide derivatives, such as N-(2,6-dinitro-4-methylphenyl)acetamide, suggesting its potential utility as a key synthetic intermediate or building block in organic synthesis . The presence of both acetamide and nitro functional groups on the aromatic ring indicates that this molecule could be a precursor in the synthesis of more complex heterocyclic systems, such as those involving N-carbamothioylacetamide units, which are of interest in medicinal and materials chemistry . Furthermore, the specific stereochemistry and intermolecular interactions, including potential N-H···O and N-H···S hydrogen bonding as observed in related structures, may make it a candidate for studies in crystal engineering and solid-state physics . Researchers can leverage this compound to explore its properties and reactivity. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H9N3O5

Molecular Weight

239.18g/mol

IUPAC Name

N-(3-methyl-2,6-dinitrophenyl)acetamide

InChI

InChI=1S/C9H9N3O5/c1-5-3-4-7(11(14)15)8(10-6(2)13)9(5)12(16)17/h3-4H,1-2H3,(H,10,13)

InChI Key

WKOVDGMKEUXMKG-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])NC(=O)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])NC(=O)C)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2,6-dimethylphenyl)acetamide

  • Key Differences: Electronic Effects: Methyl groups are electron-donating via hyperconjugation, contrasting with the strong electron-withdrawing nitro groups in the target compound. This difference likely alters acidity (e.g., NH proton), solubility, and stability. Steric Effects: Both compounds exhibit steric hindrance at the 2 and 6 positions, but the methyl group at position 3 in the target compound adds further bulk.

Benzothiazole-Based Acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)acetamide)

  • Structure : Benzothiazole core substituted with trifluoromethyl (-CF₃) and methoxyphenyl groups .
  • Key Differences: Aromatic System: The benzothiazole heterocycle introduces sulfur and nitrogen atoms, enhancing π-π stacking and hydrogen-bonding capabilities compared to the purely aromatic phenyl ring in the target compound. Applications: These derivatives are patented for pharmaceutical uses, suggesting the target compound’s nitro groups may limit similar applications due to toxicity risks .

Chloroacetamide Herbicides (e.g., Alachlor, Dimethenamid)

  • Structure : Chloro (-Cl) substituents on the acetamide group and alkyl/aryl substitutions (e.g., diethylphenyl, thienyl) .
  • Key Differences :
    • Reactivity : The chloro group acts as a leaving group, enabling herbicidal activity through alkylation of biological targets. Nitro groups in the target compound lack this reactivity.
    • Biological Targets : Herbicides inhibit plant fatty acid synthesis, whereas nitroaromatic compounds often exhibit antimicrobial or cytotoxic effects.
    • Toxicity Profile : Nitro groups may confer higher mammalian toxicity compared to chloroacetamides .

Dinitroanilino-Substituted Acetamide (N-(p-(2,4-dinitroanilino)phenyl)acetamide)

  • Structure : Nitro groups at the 2 and 4 positions on an aniline-linked phenyl ring .
  • Key Differences :
    • Nitro Positioning : The 2,4-dinitro substitution may reduce steric hindrance compared to the 2,6 arrangement in the target compound.
    • Electronic Effects : Both compounds have strong electron-withdrawing groups, but the meta-methyl in the target compound may further modulate resonance effects.

Methazolamide and Metabolites

  • Structure : Thiadiazole ring with methyl and acetamide groups .
  • Key Differences :
    • Heterocyclic Core : Methazolamide’s thiadiazole ring enhances metabolic stability compared to the nitroaromatic system.
    • Metabolism : Methazolamide undergoes glutathione conjugation and sulfonation, whereas nitro groups in the target compound may undergo reduction to amines, increasing toxicity risks .

Structural and Functional Analysis Table

Compound Key Substituents Electronic Effects Potential Applications Reference
N-{2,6-bisnitro-3-methylphenyl}acetamide 2,6-NO₂; 3-CH₃ Strong EWG; Steric hindrance Research (reactivity/toxicity)
N-(2,6-dimethylphenyl)acetamide 2,6-CH₃ EWG (mild); Steric hindrance Reference compound
Benzothiazole derivatives CF₃; Methoxyphenyl EWG; Heterocyclic stabilization Pharmaceuticals
Alachlor Cl; Diethylphenyl Leaving group reactivity Herbicides
Dinitroanilino-acetamide 2,4-NO₂ (aniline) EWG; Resonance effects Dyestuffs, antimicrobials

Research Findings and Implications

  • Nitro Group Reactivity : The 2,6-dinitro configuration in the target compound may increase susceptibility to nucleophilic aromatic substitution or reduction, contrasting with methyl or chloro analogs .
  • Toxicity Concerns: Nitroaromatic compounds often exhibit genotoxicity due to nitroso intermediate formation, necessitating careful evaluation compared to safer herbicides or pharmaceuticals .
  • Synthetic Utility : The compound’s steric and electronic profile could make it a precursor for explosives or dyes, though its stability under physiological conditions remains uncertain .

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